Benzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy-
Description
Chemical Identity: Benzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy- (IUPAC name: 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxybenzamide) is a halogenated aromatic amide with the molecular formula C₁₃H₇Cl₄NO₂ and a molecular weight of 351.012 g/mol . Its structure features a benzamide core substituted with two chlorine atoms at the 3- and 5-positions, a hydroxyl group at the 2-position, and a 4-chlorophenylamine group at the N-position. The compound is also known by synonyms such as Tetrachlorosalicylanilide and Irgasan BS-200, indicating its classification within the salicylanilide family .
Synthesis:
The compound is synthesized via the reaction of 3,5-dichlorobenzoyl chloride with 4-chloroaniline in N,N′-dimethylformamide (DMF) at 60°C, yielding crystalline derivatives characterized by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .
Applications:
This derivative exhibits antimicrobial properties, historically used in industrial biocides and personal care products . Its structural rigidity and halogenation pattern contribute to its bioactivity, likely through interference with microbial membrane integrity or enzymatic pathways.
Properties
CAS No. |
1151-51-5 |
|---|---|
Molecular Formula |
C13H8Cl3NO2 |
Molecular Weight |
316.6 g/mol |
IUPAC Name |
3,5-dichloro-N-(4-chlorophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8Cl3NO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19) |
InChI Key |
USFZGCVGLNMJPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl |
Origin of Product |
United States |
Preparation Methods
Ullmann Coupling and Oxidation Pathway
The Ullmann reaction serves as a foundational step for constructing the benzamide backbone. In one approach, 2-aryloxybenzamide intermediates are synthesized via copper-mediated coupling of 2-hydroxybenzamide with aryl halides. Subsequent oxidation using iodobenzene diacetate (PhIO) introduces the 4-hydroxyphenoxy group. For the target compound, this method was adapted by substituting the aryl halide with 4-chlorophenyl bromide, achieving the N-(4-chlorophenyl) substituent. The final oxidation step, conducted under mild conditions (room temperature, 12 h), yielded the 2-hydroxy functionality with 85% efficiency.
Halogenation and Amination Sequence
Optimized Route from N-(4-Chlorophenyl)-2-Hydroxybenzamide
Etherification with α-Halogenated Esters
A study by Lupea et al. (2006) demonstrates the synthesis of 2-[2-(4-chlorophenylcarbamoyl)-phenoxy]alkanoic acids from N-(4-chlorophenyl)-2-hydroxybenzamide. The hydroxyl group at position 2 reacts with ethyl α-bromopropionate in ethanol under reflux (10 h) with potassium carbonate as a base. This etherification step proceeds with 63% yield, forming the intermediate ethyl 2-[2-(4-chlorophenylcarbamoyl)-phenoxy]propionate.
Key Reaction Conditions:
Chlorination and Hydroxylation
Selective chlorination at positions 3 and 5 requires careful control to avoid over-halogenation. A high-pressure carboxylation method from CN104086393B, originally developed for 3,6-dichlorosalicylic acid, offers insights. By reacting 2,5-dichlorobenzoic acid with CO₂ at 130–140°C under 5–8 MPa, the carboxyl group is introduced ortho to chlorine substituents. Adapting this to benzamide derivatives, chlorination with Cl₂ gas in dichloromethane at 0°C achieves 3,5-dichloro substitution, followed by hydroxylation via acidic hydrolysis.
Comparative Analysis of Preparation Methods
Spectral Characterization and Quality Control
Spectroscopic Validation
-
IR Spectroscopy : The target compound exhibits characteristic bands at 3430 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (amide C=O), and 1222 cm⁻¹ (C-O ether).
-
¹H NMR (DMSO-d₆) : Signals at δ 10.2 (s, 1H, OH), 8.1 (d, 2H, Ar-H), and 7.4 (d, 2H, Ar-H) confirm the hydroxy and chlorophenyl groups.
-
Melting Point : 160–162°C, consistent with literature values.
Purity Optimization
Centrifugal washing with dimethylbenzene removes residual 2,5-dichlorobenzoic acid, enhancing purity to >98.5%. Recrystallization from ethanol further reduces byproducts, as demonstrated in Lupea et al.’s protocol.
Environmental and Industrial Considerations
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing chlorine atoms activate the benzene ring toward nucleophilic substitution. Key positions for substitution include the 3 and 5 positions on the benzamide moiety and the para-chlorine on the phenylmethyl group.
| Reaction Type | Reagents/Conditions | Products | Sources |
|---|---|---|---|
| Chlorine Replacement | Amines (e.g., NH₃, alkylamines) | Substituted aniline derivatives | |
| Hydroxylation | NaOH (aq), high temperature | Hydroxy-substituted benzamide |
Example:
Reaction with methylamine in ethanol under reflux replaces chlorine atoms at the 3 or 5 position, yielding methylamine-substituted derivatives.
Hydroxyl Group Reactivity
The phenolic hydroxyl group at position 2 participates in esterification and etherification reactions.
| Reaction Type | Reagents/Conditions | Products | Sources |
|---|---|---|---|
| Esterification | Acetic anhydride, H₂SO₄ (catalyst) | Acetylated benzamide derivative | |
| Ether Formation | Alkyl halides (e.g., CH₃I), K₂CO₃ | Methoxy-substituted benzamide |
Example:
Treatment with iodomethane and potassium carbonate in acetone produces a methyl ether derivative, enhancing lipophilicity.
Amide Bond Reactions
The amide bond can undergo hydrolysis under acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Products | Sources |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | 3,5-dichlorosalicylic acid + amine | |
| Basic Hydrolysis | NaOH (aq), heating | Sodium salt of acid + amine |
Example:
Hydrolysis in concentrated HCl yields 3,5-dichlorosalicylic acid and 4-chlorobenzylamine.
Oxidation and Reduction
The hydroxyl group and aromatic system can undergo redox reactions.
| Reaction Type | Reagents/Conditions | Products | Sources |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic conditions) | Quinone derivatives | |
| Reduction | H₂, Pd/C catalyst | Partially dechlorinated compounds |
Example:
Oxidation with potassium permanganate in acidic medium converts the hydroxyl group to a ketone, forming a quinone-like structure.
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed coupling reactions.
| Reaction Type | Reagents/Conditions | Products | Sources |
|---|---|---|---|
| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl derivatives | |
| Buchwald–Hartwig | Aryl halide, Pd catalyst, base | N-aryl substituted compounds |
Example:
Suzuki coupling with phenylboronic acid introduces aryl groups at chlorine-substituted positions .
Halogen Exchange Reactions
Fluorine or iodine can replace chlorine atoms under specific conditions.
| Reaction Type | Reagents/Conditions | Products | Sources |
|---|---|---|---|
| Fluorination | KF, Cu catalyst, DMF | Fluoro-substituted benzamide | |
| Iodination | KI, H₂O₂, acetic acid | Iodo-substituted benzamide |
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Properties
Benzamide derivatives, including 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy, exhibit significant antimicrobial activity. Research indicates that this compound can inhibit the growth of various bacteria and fungi. It has been used in formulations for personal care products such as shampoos and deodorants to prevent microbial contamination .
Case Study: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology demonstrated that trichlorosalicylanilide effectively reduced bacterial counts in shampoo formulations by over 99% within 24 hours of application. This underscores its potential as a preservative in cosmetic products .
1.2 Anti-inflammatory Applications
Research has also explored the anti-inflammatory effects of benzamide derivatives. These compounds can modulate inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.
Case Study: In Vivo Studies
In vivo studies have shown that benzamide derivatives can significantly reduce inflammation in animal models of arthritis. The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response .
Industrial Applications
2.1 Textile Finishing
Benzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy is utilized in textile finishing processes due to its antimicrobial properties. It helps prevent microbial growth on fabrics, enhancing their durability and hygiene.
Data Table: Textile Applications
| Application Type | Functionality | Benefits |
|---|---|---|
| Textile Finishing | Antimicrobial agent | Reduces odor and extends fabric life |
| Coatings | Prevents mold and mildew growth | Improves aesthetic quality |
Environmental Applications
3.1 Biocidal Agent
The compound is recognized for its effectiveness as a biocide in various environmental applications. It is employed to control microbial populations in industrial water systems and cooling towers.
Case Study: Environmental Impact Assessment
An environmental impact assessment indicated that trichlorosalicylanilide could effectively reduce biofilm formation in cooling systems, thus improving operational efficiency and reducing maintenance costs .
Mechanism of Action
The mechanism by which Benzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and the hydroxyl group can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations :
The bioactivity and physical properties of halogenated benzamides are highly dependent on:
Position and number of halogen atoms (Cl, F).
Substituents on the aniline ring (e.g., methyl, nitro, or additional halogens).
Functional groups (e.g., hydroxyl, sulfonamide).
Below is a comparative analysis of closely related compounds:
Table 1: Structural and Functional Comparison
Crystallographic and Conformational Differences :
- 3,5-Dichloro-N-(4-chlorophenyl)-2-hydroxybenzamide : X-ray analysis reveals a planar benzamide core with intramolecular hydrogen bonding (O–H···O=C), stabilizing the cis-amide conformation . The dihedral angle between the benzamide and aniline rings is ~15° , favoring π-π stacking interactions .
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide : The 2-chloro substituent introduces steric hindrance, increasing the dihedral angle to ~25° , reducing planarity and altering packing efficiency .
- 3,5-Dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide : Additional chlorines on the aniline ring enhance hydrophobicity and intermolecular halogen bonding, improving thermal stability .
Physicochemical Properties :
- Solubility: The hydroxyl group in 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxybenzamide increases polarity compared to non-hydroxylated analogues (e.g., N-(3-chlorophenyl)-3,5-dichlorobenzamide), but extensive chlorination limits aqueous solubility .
- Melting Points : Hydroxylated derivatives exhibit higher melting points (e.g., ~220°C for 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy-) due to hydrogen-bonding networks .
Research Findings and Industrial Relevance
- SHELX Refinement: Structural data for these compounds were refined using SHELXL, a program renowned for small-molecule crystallography, ensuring high precision in bond-length and angle calculations .
- Synthetic Scalability : The DMF-mediated synthesis route (60°C, 12h) yields >85% purity for most derivatives, making it industrially viable .
- Toxicity Profile : Hydroxylated derivatives exhibit lower mammalian toxicity (LD₅₀ > 2000 mg/kg in rats) compared to nitro-substituted analogues, favoring their use in consumer products .
Biological Activity
Benzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy- (also known as 3,3',4',5-tetrachloro-salicylanilide) is a compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C₁₃H₇Cl₄NO₂
- Molecular Weight: 351.012 g/mol
- CAS Registry Number: 1154-59-2
- IUPAC Name: 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxybenzamide
Benzamide derivatives, including the compound in focus, are primarily recognized for their antimicrobial properties . The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This compound is particularly effective against a range of Gram-positive and Gram-negative bacteria.
Biological Activity
-
Antimicrobial Effects
- Benzamide derivatives have been shown to exhibit significant antibacterial activity. For instance, studies indicate that compounds with similar structures demonstrate Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
- The compound's effectiveness is attributed to its ability to interfere with bacterial metabolism and cell cycle progression.
- Protective Agents Against Xenotoxic Agents
- Fungicidal Activity
Case Studies
- Case Study 1: Antibacterial Activity
A study evaluated the antibacterial activity of several benzamide derivatives against common pathogens. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts.
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 10 | Escherichia coli |
| Compound C | 12.5 | Pseudomonas aeruginosa |
- Case Study 2: Environmental Impact Assessment
The Government of Canada assessed the environmental persistence of benzamide derivatives, concluding that while they can accumulate in ecosystems, their low commercial availability mitigates significant environmental risks .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of benzamide derivatives:
- A study published in Molecules highlighted the synthesis of various substituted benzamides and their larvicidal activities against mosquito larvae, with some compounds achieving up to 100% efficacy at certain concentrations .
- Another research effort demonstrated that benzamide derivatives could modulate viral capsid assembly in Hepatitis B virus, indicating potential for antiviral applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxybenzamide?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. React 3,5-dichlorobenzoyl chloride with 4-chloroaniline in a polar aprotic solvent (e.g., DMF) at 60°C under inert conditions. Purification via recrystallization or column chromatography yields the target compound. Structural validation requires NMR (<sup>1</sup>H/<sup>13</sup>C) and IR spectroscopy to confirm amide bond formation and hydroxyl group presence .
Q. How can researchers verify the molecular structure and purity of this compound?
- Methodological Answer : Combine spectroscopic techniques (NMR for functional groups, IR for hydrogen bonding) with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystalline samples, single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement provides unambiguous structural resolution. Crystallographic data should be cross-referenced with the Cambridge Structural Database (CSD) .
Q. Where can researchers access reliable physicochemical and toxicological data for this compound?
- Methodological Answer : Utilize authoritative databases:
Advanced Research Questions
Q. What crystallographic software and protocols are optimal for analyzing this compound’s crystal structure?
- Methodological Answer : Use SHELXL for structure refinement and WinGX for data processing. ORTEP-3 (via a GUI) generates thermal ellipsoid diagrams to visualize anisotropic displacement parameters. For twinned crystals, employ the TWIN/BASF commands in SHELXL. Validate hydrogen bonding networks using Mercury (CCDC) .
Q. How can researchers resolve contradictions in crystallographic data, such as disordered Cl substituents?
- Methodological Answer : Apply rigid-bond restraint (RIGU) in SHELXL to model disorder. Validate with difference Fourier maps (Fobs − Fcalc). For low-resolution data, use the SQUEEZE algorithm to model solvent-accessible voids . Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to identify energetically favorable conformations .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : Synthesize analogs by modifying:
- Aromatic rings : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) at the 3,5-Cl positions.
- Amide linkage : Replace the phenyl group with heteroaromatic moieties (e.g., pyridine).
Evaluate bioactivity via enzyme inhibition assays (e.g., acps-pptase for antibacterial activity) or receptor-binding studies .
Q. How can environmental impact assessments be designed for this compound?
- Methodological Answer : Follow the Canadian Environmental Protection Act (CEPA) guidelines:
- Persistence : Use OECD 301/307 tests for hydrolytic/oxidative stability.
- Bioaccumulation : Calculate log P values (e.g., Crippen/JOBACK methods) and assess BCF (bioconcentration factor) in aquatic models .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental results (e.g., solubility)?
- Methodological Answer : Reconcile differences by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
